![molecular formula C15H13NO6 B12887062 1-[2,5-Dimethyl-4-(6-nitro-2H-1,3-benzodioxol-5-yl)furan-3-yl]ethan-1-one CAS No. 88484-94-0](/img/structure/B12887062.png)
1-[2,5-Dimethyl-4-(6-nitro-2H-1,3-benzodioxol-5-yl)furan-3-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2,5-Dimethyl-4-(6-nitro-2H-1,3-benzodioxol-5-yl)furan-3-yl]ethan-1-one is a complex organic compound characterized by its unique structure, which includes a furan ring substituted with a nitrobenzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2,5-Dimethyl-4-(6-nitro-2H-1,3-benzodioxol-5-yl)furan-3-yl]ethan-1-one typically involves multi-step organic reactions. One common approach is the condensation of 2,5-dimethylfuran with 6-nitro-2H-1,3-benzodioxole-5-carbaldehyde under acidic conditions, followed by oxidation to form the desired ketone.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[2,5-Dimethyl-4-(6-nitro-2H-1,3-benzodioxol-5-yl)furan-3-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and furan moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nucleophile-substituted products.
Scientific Research Applications
1-[2,5-Dimethyl-4-(6-nitro-2H-1,3-benzodioxol-5-yl)furan-3-yl]ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2,5-Dimethyl-4-(6-nitro-2H-1,3-benzodioxol-5-yl)furan-3-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
2,5-Dimethylfuran: A simpler furan derivative with similar structural features.
6-Nitro-2H-1,3-benzodioxole: A related compound with the same benzodioxole moiety.
1-(2,5-Dimethylfuran-3-yl)ethan-1-one: A structurally similar ketone without the nitro group.
Uniqueness: 1-[2,5-Dimethyl-4-(6-nitro-2H-1,3-benzodioxol-5-yl)furan-3-yl]ethan-1-one is unique due to the combination of its furan and nitrobenzodioxole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
88484-94-0 |
|---|---|
Molecular Formula |
C15H13NO6 |
Molecular Weight |
303.27 g/mol |
IUPAC Name |
1-[2,5-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)furan-3-yl]ethanone |
InChI |
InChI=1S/C15H13NO6/c1-7(17)14-8(2)22-9(3)15(14)10-4-12-13(21-6-20-12)5-11(10)16(18)19/h4-5H,6H2,1-3H3 |
InChI Key |
HQIVASJIMVLTGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(O1)C)C(=O)C)C2=CC3=C(C=C2[N+](=O)[O-])OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


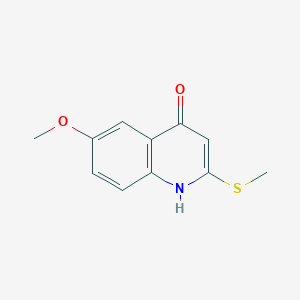

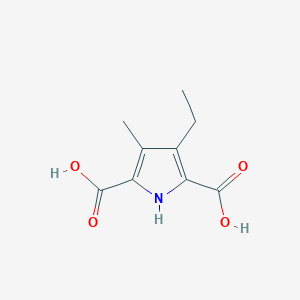
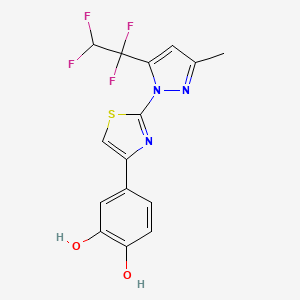

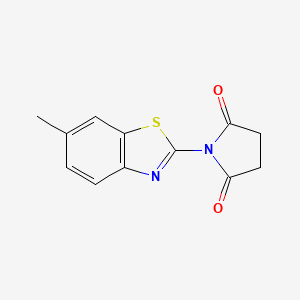

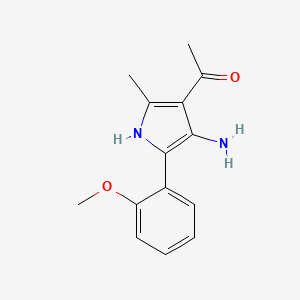
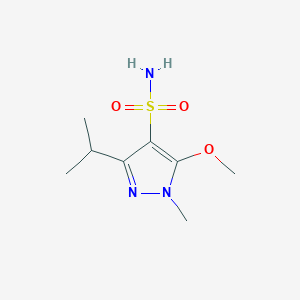
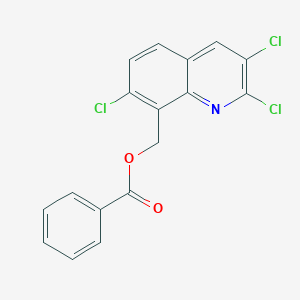

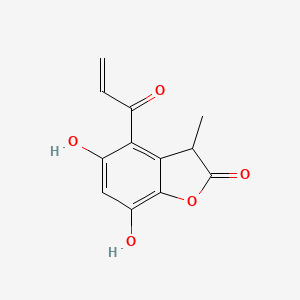

![2,5-Bis(6-bromohexyl)-3,6-bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B12887057.png)
